molecular formula C11H11N3OS B14205345 6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 824983-27-9

6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B14205345
CAS No.: 824983-27-9
M. Wt: 233.29 g/mol
InChI Key: NTZVNCBPMFWVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring with a phenylethyl substituent and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-phenylethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the triazine ring.

    Substitution: Brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl group can enhance binding affinity to certain biological targets, while the triazine ring can participate in hydrogen bonding and other interactions. The sulfanylidene group can undergo redox reactions, potentially affecting the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a triazine ring, phenylethyl group, and sulfanylidene group

Properties

CAS No.

824983-27-9

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

6-(2-phenylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N3OS/c15-10-9(13-14-11(16)12-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14,15,16)

InChI Key

NTZVNCBPMFWVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.